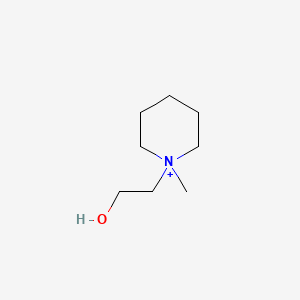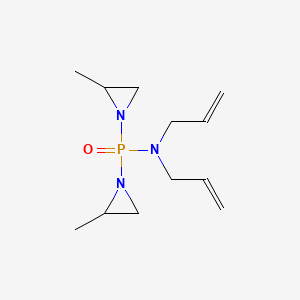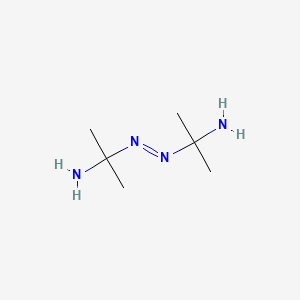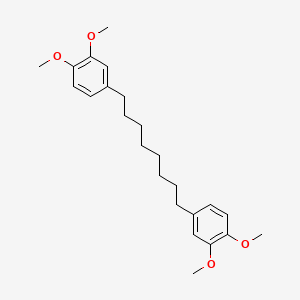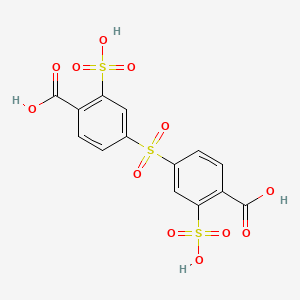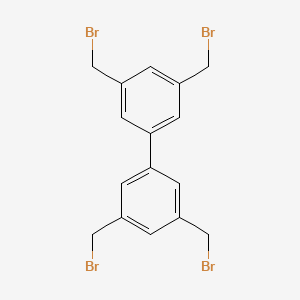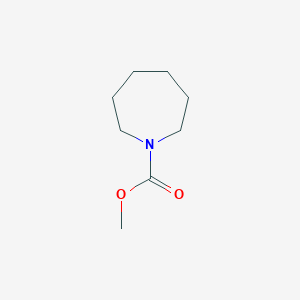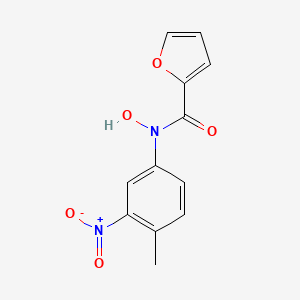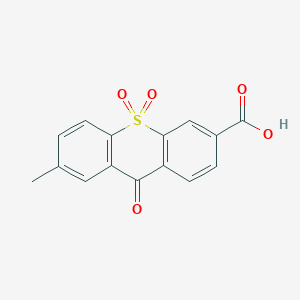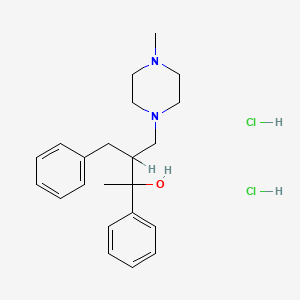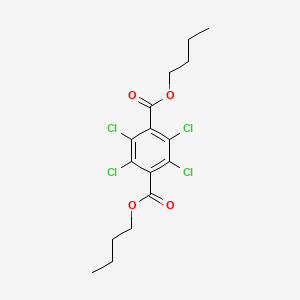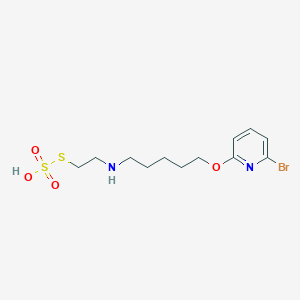
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a pyridyloxy-substituted pentylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the bromination of 2-pyridinol to form 6-bromo-2-pyridinol. This is followed by the reaction with a suitable alkylating agent to introduce the pentyl group, resulting in 5-(6-bromo-2-pyridyloxy)pentane.
Thiosulfation: Finally, the amino group is reacted with ethylene hydrogen thiosulfate under controlled conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically employed under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can participate in redox reactions, while the pyridyloxy and amino groups can interact with biological macromolecules, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-((5-(6-Chloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Fluoro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Iodo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
41287-05-2 |
|---|---|
Fórmula molecular |
C12H19BrN2O4S2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
2-bromo-6-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-6-12(15-11)19-9-3-1-2-7-14-8-10-20-21(16,17)18/h4-6,14H,1-3,7-10H2,(H,16,17,18) |
Clave InChI |
CHCWSQPFKCUFSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



